molecular formula C15H15N3O2S B2432200 N-(2,6-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-90-6

N-(2,6-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2432200
CAS RN: 443329-90-6
M. Wt: 301.36
InChI Key: GTEYJXAHHPVMGB-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Antitumor Activities

    A series of compounds, including those related to the structure of N-(2,6-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, have been designed and synthesized for their in vitro antitumor activities. These compounds exhibited dose-dependent cytotoxic activities against liver (HepG-2) and breast (MCF-7) cancer cells, indicating their potential as antitumor agents. Further investigations on cell cycle arrest and pro-apoptotic activity have been conducted, suggesting the compounds' mechanisms of action against cancer cells (El-Naggar et al., 2018).

  • Antimicrobial and Anti-Inflammatory Properties

    Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific core structures have been synthesized and evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. Some compounds showed significant inhibitory activity on COX-2 selectivity, demonstrating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

  • Structural Modifications for Biological Activities

    Research on structural modifications of thiazolo[3,2-a]pyrimidines has provided insights into their conformational features and how these affect supramolecular aggregation. By varying substituents at specific positions, significant differences in intermolecular interaction patterns were observed, potentially influencing the compounds' biological activities (Nagarajaiah et al., 2014).

  • Antituberculosis Activity

    A set of compounds, including 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide, were synthesized and evaluated for their in vitro activity against multi- and extensive drug-resistant Mycobacterium tuberculosis strains. These compounds demonstrated excellent selective potency, offering a new avenue for treating resistant forms of tuberculosis (Moraski et al., 2011).

Biochemical Analysis

Biochemical Properties

N-(2,6-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is known to interact with various enzymes, proteins, and other biomolecules. The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets

Cellular Effects

Thiazolopyrimidines are known to exhibit a wide range of chemotherapeutic effects, including angiogenic , enzyme inhibitory effects , and anti-leshiminal activity . They have also been used as analgesics and anti-parkinsonian agents , as modulators of TRPV1 (Transient Receptor Potential Vanilloid Receptor 1) , as anticancer agents , as pesticides , as phosphate inhibitors , for treatment of circulatory system diseases . They are also known to have antimicrobial , anti-inflammatory , and anti-insecticidal properties in addition to acetyl cholinesterase inhibitory activity .

Molecular Mechanism

The molecular mechanism of action of N-(2,6-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is not well-understood. Thiazolopyrimidines are known to exhibit a wide range of biological activities, suggesting that they may interact with a variety of molecular targets. For instance, thiazolopyrimidine-5,7-dione analogs have been described as having potential anti-inflammatory activities, because of TNF inhibition . 2-Oxo-3-arylthiazolo[4,5-d]pyrimidine analogs have been produced as antagonists of the corticotrophin-releasing hormone (CRH) R1 receptor .

properties

IUPAC Name

N-(2,6-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-9-4-3-5-10(2)12(9)17-13(19)11-8-16-15-18(14(11)20)6-7-21-15/h3-5,8H,6-7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEYJXAHHPVMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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